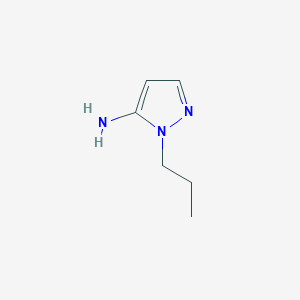

1-propyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of 1H-pyrazol-5-amines, including variants like 1-propyl-1H-pyrazol-5-amine, can be achieved through various methods, including microwave-mediated synthesis which provides products in a matter of minutes with minimal purification required. This method tolerates a wide range of functional groups and can be performed on different scales, indicating its versatility and efficiency for producing 1H-pyrazol-5-amines (Everson et al., 2019).

Molecular Structure Analysis The structural characteristics of pyrazole derivatives, including 1-propyl-1H-pyrazol-5-amine, have been extensively studied through methods like X-Ray crystallography. These studies reveal detailed information about molecular geometry, crystal packing, and non-covalent interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Titi et al., 2020).

Chemical Reactions and Properties 1-Propyl-1H-pyrazol-5-amine participates in chemodivergent reactions, including multicomponent domino reactions in aqueous media, leading to densely functionalized molecules. These reactions are catalyzed by substances like L-proline and result in the creation of multiple bonds (C–C, C–N, CN, and C–O), demonstrating the compound’s reactivity and potential for generating complex structures (Prasanna et al., 2013).

Physical Properties Analysis The physical properties of 1-propyl-1H-pyrazol-5-amine and its derivatives, including solubility, melting point, and crystal structure, are important for their application in synthetic chemistry. Studies employing techniques like density functional theory (DFT) and X-ray diffraction provide insights into these properties, aiding in the optimization of synthesis and application processes (Wen et al., 2023).

Chemical Properties Analysis The chemical properties of 1-propyl-1H-pyrazol-5-amine, including reactivity, stability, and interaction with other molecules, are pivotal for its application in the synthesis of novel compounds. Studies highlight its involvement in various reactions, such as C-H amination, indicating its utility in organic synthesis and potential in drug development (Wu et al., 2014).

Applications De Recherche Scientifique

1. Novel Synthesis Techniques

1-Propyl-1H-pyrazol-5-amine is used in the development of new synthesis techniques. For example, an efficient one-pot synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries was achieved using a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent-free conditions, showcasing the compound's role in drug discovery (Yu et al., 2013). Similarly, a microwave-mediated synthesis of 1H-pyrazole-5-amines using 1 M HCl at 150°C has been developed, offering rapid product generation with minimal purification (Everson et al., 2019).

2. Development of Pharmaceuticals

The compound is instrumental in pharmaceutical research. For instance, it's utilized in the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, which have shown activities like anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating in rats or mice (Menozzi et al., 1993).

3. Catalysis Research

1-Propyl-1H-pyrazol-5-amine plays a role in catalysis research. A study demonstrates its use in rhodium(III)-catalyzed intermolecular aromatic C-H amination, offering a method to amine an existing drug with primary or secondary N-benzoate alkylamines (Wu et al., 2014).

4. Pesticide Development

This compound is also explored in pesticide development. A study on the synthesis of 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy) phenoxy] propyl pyrazole-5-carboxamide derivatives, confirmed by IR and 1H NMR, showed good activity against lepidopterous pests (Ni Jue-ping, 2011).

Safety And Hazards

The safety data sheet for “1-propyl-1H-pyrazol-5-amine” indicates that it should be stored in a well-ventilated place and kept tightly closed . It also suggests that contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Propriétés

IUPAC Name |

2-propylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRZPQAAUXRYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360158 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-pyrazol-5-amine | |

CAS RN |

3524-15-0 |

Source

|

| Record name | 1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)